molecular formula C9H6F4O3 B13535356 2-Fluoro-4-(trifluoromethyl)mandelic acid

2-Fluoro-4-(trifluoromethyl)mandelic acid

Cat. No.: B13535356
M. Wt: 238.14 g/mol
InChI Key: NMEMRGUFNQDFIC-UHFFFAOYSA-N
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Description

2-Fluoro-4-(trifluoromethyl)mandelic acid is an organic compound with the molecular formula C9H6F4O3 It is a derivative of mandelic acid, where the aromatic ring is substituted with both a fluorine atom and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bismuth-catalyzed oxidation of 4-(trifluoromethyl)mandelic acid . This reaction involves the use of bismuth catalysts under specific conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for 2-Fluoro-4-(trifluoromethyl)mandelic acid are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(trifluoromethyl)mandelic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring.

Scientific Research Applications

2-Fluoro-4-(trifluoromethyl)mandelic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(trifluoromethyl)mandelic acid involves its interaction with various molecular targets. The presence of fluorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-(trifluoromethyl)mandelic acid is unique due to the simultaneous presence of both fluorine and trifluoromethyl groups on the aromatic ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications.

Properties

Molecular Formula

C9H6F4O3

Molecular Weight

238.14 g/mol

IUPAC Name

2-[2-fluoro-4-(trifluoromethyl)phenyl]-2-hydroxyacetic acid

InChI

InChI=1S/C9H6F4O3/c10-6-3-4(9(11,12)13)1-2-5(6)7(14)8(15)16/h1-3,7,14H,(H,15,16)

InChI Key

NMEMRGUFNQDFIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C(C(=O)O)O

Origin of Product

United States

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